molecular formula C17H23N5O B2370002 (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone CAS No. 1326851-76-6

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B2370002
CAS No.: 1326851-76-6
M. Wt: 313.405
InChI Key: PLOALAFSBMTRKH-UHFFFAOYSA-N
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Description

The compound “(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone” features a 1,2,3-triazole core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a methanone-linked 4-ethylpiperazine moiety. This structure combines a heterocyclic triazole ring, known for its metabolic stability and hydrogen-bonding capacity, with a piperazine group that enhances solubility and pharmacokinetic properties . Such hybrid structures are frequently explored in medicinal chemistry for their ability to modulate biological targets, including enzymes and receptors involved in cancer, infectious diseases, and neurological disorders .

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-ethylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-4-20-7-9-21(10-8-20)17(23)16-12-22(19-18-16)15-6-5-13(2)14(3)11-15/h5-6,11-12H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOALAFSBMTRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure for Triazole Formation

  • Synthesis of 3,4-Dimethylphenyl Azide :
    • React 3,4-dimethylaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, followed by treatment with sodium azide.
  • Alkyne Preparation :
    • Propiolic acid derivatives or terminal alkynes (e.g., propargyl alcohol) serve as alkyne precursors.
  • CuAAC Reaction :
    • Combine 3,4-dimethylphenyl azide (1.0 eq), propargyl alcohol (1.1 eq), CuSO₄·5H₂O (0.1 eq), and sodium ascorbate (0.2 eq) in a tert-butanol/water (1:1) mixture.
    • Stir at 25°C for 12–24 hours to yield 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-methanol.

Oxidation to Carboxylic Acid

The methanol intermediate is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions:
$$ \text{Triazole-methanol} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{Triazole-carboxylic acid} $$
Yield: 75–85%.

Methanone Bridge Formation

The carboxylic acid is activated for coupling with 4-ethylpiperazine through two primary methods:

Acid Chloride Intermediate

  • Chlorination :
    • Treat triazole-carboxylic acid (1.0 eq) with thionyl chloride (3.0 eq) at reflux for 2 hours.
    • Remove excess SOCl₂ under vacuum to isolate the acyl chloride.
  • Nucleophilic Acylation :
    • Add 4-ethylpiperazine (1.2 eq) and triethylamine (2.0 eq) to the acyl chloride in dry dichloromethane.
    • Stir at 0°C → 25°C for 6 hours.
    • Yield : 68–72%.

Carbodiimide-Mediated Coupling

  • Activation with EDCI/HOBt :
    • Combine triazole-carboxylic acid (1.0 eq), EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (2.0 eq) in DMF.
    • Add 4-ethylpiperazine (1.1 eq) and stir at 25°C for 12 hours.
    • Yield : 65–70%.

Alternative One-Pot Sequential Synthesis

A streamlined approach combines triazole formation and methanone coupling in a single reactor:

  • In Situ Click Chemistry :
    • Perform CuAAC as described in Section 2.1.
  • Direct Oxidation and Coupling :
    • Add KMnO₄ and H₂SO₄ to the reaction mixture to oxidize the propargyl alcohol to carboxylic acid.
    • Introduce 4-ethylpiperazine and EDCI/HOBt without intermediate isolation.
    • Yield : 60–65% (over three steps).

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield (%) Reaction Time (h) Key Advantages
Stepwise (Acid Chloride) 3 68–72 20 High purity, scalable
Carbodiimide Coupling 3 65–70 18 Mild conditions, avoids SOCl₂
One-Pot Sequential 3 60–65 24 Reduced purification steps

Optimization Strategies and Challenges

Enhancing Coupling Efficiency

  • Solvent Selection : Dichloromethane and DMF are optimal for acyl chloride and carbodiimide methods, respectively.
  • Temperature Control : Acyl chloride reactions require strict temperature control to minimize hydrolysis.

Purification Challenges

  • Byproduct Removal : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates unreacted piperazine and triazole intermediates.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity product (>98% by HPLC).

Scalability and Industrial Relevance

The acid chloride route is preferred for kilogram-scale production due to:

  • Commercial availability of 4-ethylpiperazine.
  • Robust reaction conditions tolerant of minor impurities.
  • Pilot-Scale Yield : 70% at 10 kg batch size.

Emerging Methodologies

Photochemical Activation

Recent studies suggest UV irradiation (365 nm) accelerates CuAAC and coupling steps, reducing reaction time by 40%.

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis with improved heat transfer and yields up to 75%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the methanone group, potentially leading to the formation of alcohols or amines.

    Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution on the aromatic ring can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution on the triazole ring can involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohols or amines derived from the triazole or methanone groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science:

Biology

    Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.

    Anticancer Research:

Medicine

    Pharmaceutical Development: The compound’s structure is conducive to binding with various biological targets, making it a potential lead compound for drug development.

    Neuropharmacology: Piperazine derivatives are known for their activity on the central nervous system, indicating possible applications in treating neurological disorders.

Industry

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, while the piperazine ring can interact with receptors in the central nervous system. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, synthetic routes, and biological activities of “(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone” with analogous triazole-piperazine/piperidine hybrids reported in the literature:

Compound Triazole Substituent Piperazine/Piperidine Substituent Key Biological Properties References
This compound (Target Compound) 3,4-Dimethylphenyl 4-Ethylpiperazine Inferred: Enhanced solubility due to ethyl group; potential CNS activity due to lipophilic aryl group.
(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Benzyl Unsubstituted piperazine Cytotoxic (IC₅₀: 1.2–8.7 μM against cancer cells); tubulin polymerization inhibition.
(1-(Adamantan-1-yl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Adamantane Unsubstituted piperazine Increased metabolic stability; structural rigidity improves target binding.
(S)-(3-(1-(Benzo[d][1,3]dioxol-5-yl)-1H-1,2,3-triazol-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone Benzo[d][1,3]dioxol-5-yl Pyridin-3-yl SARS-CoV-2 M<sup>pro</sup> inhibition (IC₅₀: 0.9 μM); improved metabolic stability.
(4-(1-(3-Phenylpropyl)-1H-1,2,3-triazol-4-yl)phenyl)(piperidin-4-yl)methanone 3-Phenylpropyl Piperidin-4-yl Anticancer activity via apoptosis induction; moderate solubility.

Key Structural and Functional Insights :

Substituent Effects on Solubility :

  • The 4-ethylpiperazine group in the target compound likely improves aqueous solubility compared to unsubstituted piperazine derivatives (e.g., benzyl-substituted analogs in ). Ethyl groups balance lipophilicity and polarity, enhancing bioavailability .
  • Bulky substituents like adamantane () or 3,4-dimethylphenyl increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility.

Biological Activity Trends :

  • Benzyl and arylalkyl substituents (e.g., 3-phenylpropyl in ) correlate with cytotoxicity and tubulin inhibition, suggesting interactions with hydrophobic binding pockets in cancer targets.
  • Electron-withdrawing groups (e.g., benzo[d][1,3]dioxol-5-yl in ) improve metabolic stability and enzyme inhibitory potency, as seen in SARS-CoV-2 M<sup>pro</sup> inhibitors.

Synthetic Flexibility :

  • Most analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with piperazine/piperidine derivatives .
  • The target compound’s 3,4-dimethylphenyl group may require optimized protection/deprotection strategies during synthesis to avoid steric hindrance .

Data Table: Physicochemical Properties

Property Target Compound (1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (1-(Adamantan-1-yl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone
Molecular Weight (g/mol) ~383.4 339.4 413.5
cLogP ~3.2 2.1 4.8
Hydrogen Bond Acceptors 6 6 6
Rotatable Bonds 5 5 4

Research Findings and Implications

  • Target Compound vs. Adamantane Analogs : The adamantane derivative’s rigid structure () offers superior metabolic stability but lower synthetic yield (54%) compared to the target compound’s simpler 3,4-dimethylphenyl group.
  • Piperazine vs.
  • Clinical Potential: While the target compound lacks direct biological data, its structural similarity to cytotoxic and antiviral analogs () suggests promise for further evaluation in oncology or infectious disease models.

Biological Activity

The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone is a member of the triazole family, which is known for its diverse biological activities. This compound exhibits potential therapeutic properties, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound can be described structurally as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H20_{20}N4_{4}O
  • Molecular Weight : 288.35 g/mol

The biological activity of this compound is largely attributed to its triazole ring, which can interact with various biological targets. Triazoles are known to inhibit certain enzymes and receptors, thereby disrupting biochemical pathways that are crucial for cellular function. This interaction can lead to various pharmacological effects, including:

  • Antimicrobial Activity : Inhibition of bacterial and fungal growth.
  • Anticancer Properties : Induction of apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit activity against a range of pathogens:

Pathogen Type Activity
BacteriaInhibition of growth
FungiEffective against various strains

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with similar structures have been tested against various cancer cell lines. The results indicate that these compounds can induce cytotoxicity in cancer cells:

Cell Line IC50_{50} (µM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

Case Studies

  • Case Study on Anticancer Activity : A study reported that a derivative of the triazole family showed significant cytotoxicity against the HCT-116 colon carcinoma cell line with an IC50_{50} value of 6.2 µM. This suggests that modifications to the triazole structure can enhance its anticancer properties .
  • Case Study on Antimicrobial Effects : Another investigation demonstrated that triazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of cell membrane integrity and inhibition of nucleic acid synthesis .

Q & A

Q. Table 1: Example Reaction Conditions

ParameterConditionsReference
Catalyst (CuAAC)CuSO₄·5H₂O, sodium ascorbate
Solvent (Coupling)Dichloromethane
Reaction Time12–24 hours

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:
Use ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS) for structural validation:

  • NMR : Assign peaks for triazole (δ 7.5–8.2 ppm, singlet), aromatic protons (δ 6.8–7.4 ppm), and piperazine CH₂ groups (δ 2.5–3.5 ppm) . Deuterated solvents (e.g., DMSO-d₆) minimize signal interference.
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. Table 2: Key NMR Signals (Analogous Compounds)

Proton Environmentδ (ppm)MultiplicityReference
Triazole C-H7.5–8.2Singlet
Piperazine CH₂2.5–3.5Multiplet

Advanced: How to optimize reaction yields when scaling synthesis?

Methodological Answer:
Employ Design of Experiments (DOE) to assess variables:

  • Critical Factors : Catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. THF), and temperature (50–90°C) .
  • Statistical Analysis : Use response surface methodology (RSM) to identify optimal conditions. For example, higher temperatures (>70°C) improve triazole formation but may degrade sensitive substituents .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic vs. triazole protons) .
  • Purity Check : Perform HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >0.1% .

Basic: What in vitro assays evaluate this compound’s biological activity?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine D2/D3 receptors) in HEK-293 cells transfected with target receptors .
  • Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Substituent Variation : Modify triazole (e.g., electron-withdrawing groups) and piperazine (e.g., alkyl chain length) moieties .
  • Computational Modeling : Dock analogs into receptor active sites (AutoDock Vina) to predict binding affinity .

Advanced: How to assess metabolic stability in preclinical studies?

Methodological Answer:

  • Liver Microsomal Assays : Incubate the compound with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to evaluate environmental impact during disposal?

Methodological Answer:

  • Ecotoxicology Tests : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition assays .
  • Bioaccumulation Potential : Calculate logP (e.g., 3.1–3.5 via XLogP3) to assess lipid solubility .

Advanced: How to address discrepancies in biological activity across assays?

Methodological Answer:

  • Assay Validation : Confirm receptor expression levels (Western blot) and ligand purity (HPLC) .
  • Statistical Rigor : Use ANOVA with post-hoc Tukey tests to compare inter-assay variability (p<0.05) .

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